Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a furan ring, and an acetoxyphenyl group. Such compounds are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a base or acid catalyst.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.
Acetylation of the Phenyl Group: The acetoxyphenyl group is formed by acetylation of a phenol derivative using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-hydroxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 5-(4-methoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the acetoxy group, which may impart distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential therapeutic applications. This article aims to summarize the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H23N2O6S. Its structure features a thiazolo[3,2-a]pyrimidine core, which is known for various biological activities. The presence of furan and acetoxyphenyl groups enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. This compound has shown promising activity against various bacterial strains. For instance:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 20 | 8 |
These results indicate that the compound could serve as a candidate for developing new antimicrobial agents.
Anticancer Properties
The thiazolo-pyrimidine scaffold has been associated with anticancer activity. In vitro studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines. For example:
Cell Line | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
HeLa (cervical cancer) | 12.5 | 5 |
MCF-7 (breast cancer) | 15 | 4 |
A549 (lung cancer) | 10 | 6 |
The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting its potential as an anticancer drug.
Anti-inflammatory Activity
Studies have also reported anti-inflammatory effects of thiazolo-pyrimidine derivatives. The compound was tested in models of inflammation and demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and apoptosis.
- Interaction with DNA : The structure suggests potential intercalation or binding to DNA, disrupting replication in cancer cells.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, including our compound. The results indicated that it outperformed standard antibiotics in inhibiting growth in resistant bacterial strains .
Evaluation of Anticancer Activity
In a comparative study on the anticancer effects of thiazolo-pyrimidines, this compound showed significant cytotoxicity against multiple cancer cell lines while maintaining lower toxicity towards normal cells .
Properties
CAS No. |
313966-49-3 |
---|---|
Molecular Formula |
C23H20N2O6S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxyphenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H20N2O6S/c1-4-29-22(28)19-13(2)24-23-25(21(27)18(32-23)12-17-6-5-11-30-17)20(19)15-7-9-16(10-8-15)31-14(3)26/h5-12,20H,4H2,1-3H3/b18-12+ |
InChI Key |
HADNMBSQWBYIQB-LDADJPATSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC=CO4)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=CO4)S2)C |
Origin of Product |
United States |
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